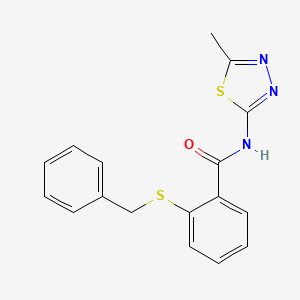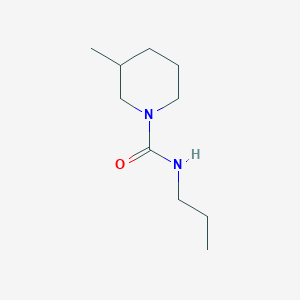![molecular formula C12H17NO5S B5292325 {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPPA is a derivative of phenoxyacetic acid and is commonly used as a herbicide. However, recent studies have shown that MPPA has potential for use in scientific research due to its unique properties.
Mécanisme D'action
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory molecules in the body, and inhibition of their activity can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as improve glucose metabolism and insulin sensitivity. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid in lab experiments is its ability to inhibit the activity of specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a low toxicity profile, making it a safer alternative to other compounds used in research. However, one limitation of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms of action of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid and its potential applications in cancer treatment. Finally, there is potential for {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid to be used in combination with other compounds to enhance its effects and improve its efficacy.
Méthodes De Synthèse
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid can be synthesized using a variety of methods, including the reaction of 2-methyl-4-chlorophenoxyacetic acid with propylamine and sodium sulfite. This reaction results in the formation of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, which can be purified and used for further research.
Applications De Recherche Scientifique
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential applications in scientific research, particularly in the field of pharmacology. Studies have shown that {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential as a treatment for diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-6-13-19(16,17)10-4-5-11(9(2)7-10)18-8-12(14)15/h4-5,7,13H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCJHWAYFWQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5292246.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5292267.png)
![1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride](/img/structure/B5292274.png)
![N-benzyl-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylpropanamide](/img/structure/B5292282.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5292292.png)
![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)
![2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5292314.png)

![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)